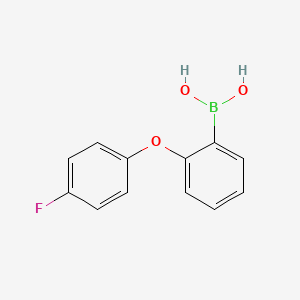

2-(4-Fluorophenoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(4-fluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZUFXCNHAMELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-(4-Fluorophenoxy)phenylboronic acid

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenoxy)phenylboronic Acid

Abstract

This compound is a valuable building block in modern organic synthesis, particularly as a precursor for Suzuki-Miyaura cross-coupling reactions in the development of novel pharmaceuticals and advanced materials. The diaryl ether motif coupled with the versatile boronic acid functionality makes it a strategic component for constructing complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this target molecule. We will delve into the mechanistic underpinnings of the key transformations, provide detailed, field-tested experimental protocols, and discuss best practices for purification and characterization, tailored for researchers, scientists, and drug development professionals.

Strategic Overview: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule, this compound (1 ), suggests two primary bond disconnections: the Carbon-Boron (C-B) bond and the diaryl ether Carbon-Oxygen (C-O) bond.

Caption: Retrosynthetic pathways for the target molecule.

While multiple routes are conceivable, Strategy 1, which involves first constructing the diaryl ether backbone and subsequently introducing the boronic acid moiety, proves to be the most robust and widely applicable approach. This strategy leverages the stability of the diaryl ether intermediate and utilizes well-established, high-yielding reactions for the final borylation step. This guide will focus exclusively on this superior pathway.

Synthetic Workflow: From Starting Materials to Final Product

The chosen synthetic route is a two-step process. It begins with the formation of the diaryl ether via an Ullmann condensation, followed by a low-temperature lithiation-borylation to install the boronic acid group.

Caption: The two-step synthetic workflow.

Step 1: Synthesis of the Diaryl Ether Core via Ullmann Condensation

The formation of the C-O bond is achieved through a copper-catalyzed Ullmann condensation. Classical Ullmann conditions require harsh temperatures (100-220 °C), often without a solvent.[1] However, modern protocols utilize soluble copper(I) catalysts and ligands, allowing for significantly milder reaction conditions and broader functional group tolerance.[2][3]

Causality Behind Experimental Choices:

-

Starting Materials: We select 2-bromoiodobenzene and 4-fluorophenol. The greater reactivity of the C-I bond compared to the C-Br bond in the oxidative addition step to the copper catalyst ensures selective formation of the desired diaryl ether, leaving the bromo-substituent intact for the subsequent borylation step.

-

Catalyst System: A combination of Copper(I) iodide (CuI) as the catalyst precursor and a ligand such as 1,10-phenanthroline or a diol is employed. The ligand stabilizes the copper center, enhances its solubility, and facilitates the catalytic cycle.[3]

-

Base: A mild inorganic base like potassium carbonate (K₂CO₃) or the more effective cesium carbonate (Cs₂CO₃) is used to deprotonate the phenol, forming the nucleophilic phenoxide in situ.[4]

Mechanism of the Ullmann Condensation

The reaction proceeds through a Cu(I)/Cu(III) catalytic cycle.

Caption: Simplified catalytic cycle of the Ullmann Condensation.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-fluorophenoxy)benzene

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Bromoiodobenzene | 1.0 | 282.91 | 14.15 g (50 mmol) |

| 4-Fluorophenol | 1.1 | 112.11 | 6.17 g (55 mmol) |

| Copper(I) Iodide (CuI) | 0.1 | 190.45 | 0.95 g (5 mmol) |

| 1,10-Phenanthroline | 0.2 | 180.21 | 1.80 g (10 mmol) |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 13.82 g (100 mmol) |

| Toluene | - | - | 250 mL |

Procedure:

-

To a dry 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromoiodobenzene, 4-fluorophenol, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Evacuate and backfill the flask with dry nitrogen three times.

-

Add dry toluene (250 mL) via cannula.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate (3 x 50 mL).

-

Combine the organic filtrates and wash with 1M NaOH (2 x 100 mL) to remove unreacted phenol, followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-1-(4-fluorophenoxy)benzene as a colorless oil or low-melting solid. (Expected yield: 75-85%).

Step 2: Introduction of the Boronic Acid Moiety

The conversion of the aryl bromide to the corresponding boronic acid is efficiently achieved via a lithiation-borylation sequence. This classic organometallic transformation involves a halogen-metal exchange followed by trapping the resulting aryllithium species with a borate ester.[5][6]

Causality Behind Experimental Choices:

-

Reagents: n-Butyllithium (n-BuLi) is a strong base used to perform the bromine-lithium exchange at a cryogenic temperature (-78 °C) to prevent side reactions. Triisopropyl borate (B(OiPr)₃) is used as the boron electrophile. It is less reactive and sterically hindered than trimethyl borate, which helps to minimize the formation of over-borylated byproducts.

-

Conditions: The reaction is run at -78 °C (a dry ice/acetone bath) because aryllithium intermediates can be unstable at higher temperatures, potentially leading to decomposition or undesired side reactions.

-

Workup: An acidic workup is crucial to hydrolyze the initially formed boronate ester complex to the final boronic acid.

Mechanism of Lithiation-Borylation

The process involves three distinct stages: deprotonation, borylation, and hydrolysis.[7]

Caption: Key stages of the lithiation-borylation reaction.

Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Bromo-1-(4-fluorophenoxy)benzene | 1.0 | 269.10 | 10.76 g (40 mmol) |

| Tetrahydrofuran (THF), anhydrous | - | - | 200 mL |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | 64.06 | 17.6 mL (44 mmol) |

| Triisopropyl borate | 1.2 | 188.08 | 9.0 mL (48 mmol) |

| Hydrochloric Acid (2 M) | - | - | ~100 mL |

Procedure:

-

To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add 2-bromo-1-(4-fluorophenoxy)benzene and anhydrous THF (200 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl (~100 mL) until the aqueous layer is acidic (pH ~1-2).

-

Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Boronic acids are known to be challenging to purify via standard silica gel chromatography due to their potential to dehydrate into boroxine trimers or interact strongly with the Lewis basic silanol groups on the silica surface, leading to tailing and product loss.[8][9]

Purification Protocol

-

Recrystallization (Preferred Method): The crude this compound can often be purified by recrystallization. A common solvent system is a mixture of an ethereal solvent (like diethyl ether) and a non-polar solvent (like hexanes or petroleum ether). Dissolve the crude solid in a minimum amount of the more soluble solvent at room temperature or with gentle warming, then slowly add the less soluble solvent until turbidity persists. Allow to cool slowly to induce crystallization.

-

Acid/Base Extraction: Boronic acids are weakly acidic and can be purified by extraction.[10]

-

Dissolve the crude product in diethyl ether.

-

Extract with a cold, dilute aqueous base (e.g., 1M NaOH). The boronic acid will move to the aqueous layer as the sodium boronate salt.

-

Wash the aqueous layer with ether or dichloromethane to remove non-acidic impurities.

-

Carefully re-acidify the aqueous layer with cold 2M HCl to re-precipitate the pure boronic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Chromatography on Treated Silica: If chromatography is necessary, using silica gel pre-treated with boric acid can suppress the undesired interactions and improve separation.[11][12]

Characterization Data

-

Compound: this compound

-

Molecular Formula: C₁₂H₁₀BFO₃

-

Molecular Weight: 232.02 g/mol [13]

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm) would include signals for the aromatic protons and a broad singlet for the B(OH)₂ protons (typically δ 8.0-8.5). The aromatic region (δ 6.8-7.8) will show complex splitting patterns corresponding to the two distinct, substituted phenyl rings.

-

¹³C NMR (101 MHz, DMSO-d₆): Signals corresponding to the 12 aromatic carbons are expected, with the carbon bearing the boron atom appearing as a broad signal. The C-F coupling will be observable on the fluorinated ring.

-

Mass Spectrometry (ESI-): m/z calculated for C₁₂H₉BFO₃⁻ [M-H]⁻: 231.06; found 231.05.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water and protic solvents. It must be handled under a strict inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques. It can cause severe chemical burns.

-

Solvents: Anhydrous THF can form explosive peroxides and should be handled with care. Toluene and other organic solvents are flammable and should be used in a well-ventilated fume hood away from ignition sources.

-

Boron Reagents: Triisopropyl borate is flammable. Boronic acids, in general, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The is reliably achieved through a two-step sequence featuring a modern Ullmann condensation to form the diaryl ether intermediate, followed by a robust lithiation-borylation protocol. This strategic approach ensures high yields and provides a pure final product when coupled with appropriate purification techniques. The mechanistic insights and detailed protocols provided in this guide offer researchers a solid foundation for the successful synthesis of this important chemical building block, empowering further advancements in drug discovery and materials science.

References

- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH, 2004.

- Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling of Aryl Chlorides and Arylboronic Acids: A New, General Method for the Synthesis of Biaryls. Angewandte Chemie International Edition, 1998, 37(24), 3387-3388.

- Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.

-

Puri, S. How to purify boronic acids/boronate esters?. ResearchGate, 2016 .

-

BenchChem Technical Support Team. Technical Support Center: Purification of Boronic Acid Pinacol Esters. BenchChem, 2025 .

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024 .

-

BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S.

-

SynArchive. Ullmann Condensation. SynArchive.

- BenchChem. The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive. BenchChem, 2025.

-

Ishiyama, T., et al. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 2005 , 7(12), 2361-2364.

- Mandal, S., et al. Proposed mechanism of coupling reaction of arylboronic acids with aryl halides in the presence of Ni(II)/β‐cyclodextrin.

-

Google Patents. Process for purification of boronic acid and its derivatives. Google Patents, 2005 .

- Coche, G., et al.

-

Molander, G. A., et al. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 2010 , 132(50), 17701-17703.

-

Molander, G. A., et al. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 2010 , 132(50), 17701-17703.

-

Ghosh, A., et al. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 2011 , 76(21), 8856-8865.

-

Hitosugi, S., et al. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 2015 , 44(10), 1362-1364.

-

Leonori, D., & Aggarwal, V. K. Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 2014 , 47(10), 3174-3183.

- ResearchGate. The Ullmann Ether Condensation.

-

Rev. Soc. Quím. Méx. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México, 2003 , 47(3).

-

Chemistry Stack Exchange. Challenging purification of organoboronic acids. Chemistry Stack Exchange, 2025 .

-

Blakemore, D. C., et al. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Angewandte Chemie, 2018 .

- Leonori, D., & Aggarwal, V. K. Lithiation-Borylation in Synthesis. University of Bristol.

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Organic Chemistry Portal.

-

Yeung, K., et al. Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 2022 , 39(6), 1152-1188.

-

Sigma-Aldrich. (2-(4-Fluorophenoxy)phenyl)boronic acid. Sigma-Aldrich.

-

Google Patents. Preparation method of 2-formyl-4-(4-cyanophenoxy) phenylboronic acid pinacol ester. Google Patents.

-

PubChem. 2-Fluorophenylboronic acid. PubChem.

-

Alarcon, L., et al. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Molecules, 2014 , 19(7), 10390-10404.

-

MySkinRecipes. (4-(4-Fluorophenoxy)phenyl)boronic acid. MySkinRecipes.

-

Giacomazzo, G. E., et al. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 2019 , 9(53), 30773-30783.

-

PubChem. 4-Fluorophenylboronic acid. PubChem.

-

BLD Pharm. This compound. BLD Pharm.

-

Chem-Impex. 2-Benzyloxy-4-fluorophenylboronic acid. Chem-Impex.

-

ChemicalBook. Phenylboronic acid(98-80-6) 1H NMR spectrum. ChemicalBook.

Sources

- 1. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Akamai Error [sigmaaldrich.com]

2-(4-Fluorophenoxy)phenylboronic acid characterization data

An In-depth Technical Guide to the Characterization of 2-(4-Fluorophenoxy)phenylboronic acid

Introduction

This compound is a bifunctional organic compound of significant interest to the pharmaceutical and materials science sectors. As a substituted arylboronic acid, it serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures that form the core of many drug candidates and functional materials. The presence of the fluorophenoxy moiety introduces specific steric and electronic properties, influencing molecular conformation, metabolic stability, and binding interactions of the final products.

Given its role as a key starting material, rigorous and unambiguous characterization is paramount to ensure the identity, purity, and stability of this compound. Impurities or degradation products, such as the corresponding cyclic anhydride (boroxine), can adversely affect reaction yields, introduce downstream purification challenges, and compromise the integrity of the final product.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the essential analytical techniques for the complete characterization of this reagent. It moves beyond a simple listing of data points to explain the rationale behind methodological choices, offering field-proven insights into data acquisition and interpretation.

Compound Identification and Physicochemical Properties

A precise identification is the foundation of all subsequent analytical work. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1334402-78-6 | [1][2] |

| Molecular Formula | C₁₂H₁₀BFO₃ | [1] |

| Molecular Weight | 232.02 g/mol | [3] |

| Appearance | Solid (typically white to off-white) | [1] |

| InChI Key | DUZUFXCNHAMELI-UHFFFAOYSA-N | [1] |

Molecular Structure

The structural arrangement of the molecule is key to understanding its reactivity and spectral properties.

Caption: Molecular structure of this compound.

Core Spectroscopic Characterization

Spectroscopic analysis provides direct evidence of the molecular structure and bonding environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of experiments including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is necessary for full characterization.

Rationale & Expertise:

-

¹H NMR confirms the presence and connectivity of protons, providing information on the substitution pattern of the two aromatic rings.

-

¹³C NMR identifies all unique carbon environments. The carbon directly attached to the boron atom (ipso-carbon) often shows a broader signal due to quadrupolar relaxation of the attached boron nucleus.[4]

-

¹⁹F NMR is a highly sensitive and specific experiment that provides a clear signal for the fluorine atom, confirming its presence and chemical environment.

-

¹¹B NMR is essential for characterizing boronic acids. The chemical shift is highly sensitive to the hybridization state of the boron atom. A trigonal planar (sp²) boronic acid typically resonates around +30 ppm, while a tetrahedral (sp³) boronate ester or boronate anion appears further upfield (lower ppm value).[5][6][7] This technique is also invaluable for detecting the formation of the trimeric anhydride, boroxine, which resonates at a slightly different chemical shift than the monomeric acid.[7]

Experimental Protocol (¹H, ¹³C, ¹⁹F, ¹¹B NMR):

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve boronic acids and its exchangeable proton signal from residual water, which can help identify the B(OH)₂ protons.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. The two broad singlets corresponding to the B(OH)₂ group are often visible but can exchange with water in the solvent.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to obtain a good signal-to-noise ratio for all carbon signals, especially the ipso-carbon.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.

-

Acquire a proton-decoupled ¹¹B NMR spectrum. Use a broad spectral width and reference the spectrum to an external standard like BF₃·OEt₂.[6]

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹¹B).

Expected Spectral Data: The following table summarizes the expected chemical shifts (δ) in ppm. Actual values may vary slightly based on solvent and concentration.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Inferred Assignment |

| ¹H | ~8.2 - 8.5 | s (broad) | B(OH)₂ |

| ~7.0 - 8.0 | m | Aromatic Protons (8H) | |

| ¹³C | ~160 - 165 | d | C-F |

| ~150 - 160 | s | C-O | |

| ~115 - 140 | m | Aromatic CH & C-B | |

| ¹⁹F | ~(-110) - (-125) | m | Ar-F |

| ¹¹B | ~28 - 33 | s (broad) | sp² Boronic Acid |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and provides evidence of its elemental composition.

Rationale & Expertise: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids and is commonly coupled with liquid chromatography (LC-MS).[8][9] Analysis is typically performed in negative ion mode to detect the [M-H]⁻ ion or in positive ion mode to observe adducts like [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. A common challenge is the in-source dehydration of the boronic acid, which can be observed as a loss of water ([M-H₂O]).[5]

Experimental Protocol (LC-ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[10]

-

Chromatography (Optional but Recommended): Inject the sample onto an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases such as water and acetonitrile, often with a modifier like formic acid or ammonium acetate.[9] This step separates the target compound from potential impurities before it enters the mass spectrometer.

-

Mass Spectrometry:

-

Ionization: Use an electrospray ionization (ESI) source, typically in negative or positive ion mode.

-

Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Fragmentation (MS/MS): For structural confirmation, select the parent ion and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.

-

Expected Mass Spectrometry Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 233.0780 | ~233.1 |

| [M-H]⁻ | 231.0624 | ~231.1 |

| [M+Na]⁺ | 255.0599 | ~255.1 |

Purity Assessment via Liquid Chromatography

While NMR provides structural confirmation, chromatography is the gold standard for assessing purity.

Rationale & Expertise: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of boronic acids. However, boronic acids can be challenging to analyze due to their polarity and tendency to form boroxines.[8] The choice of column and mobile phase is critical. Reverse-phase columns (e.g., C18) are commonly used. The use of columns with technologies that minimize secondary interactions with metal surfaces can significantly improve peak shape and reliability. Coupling HPLC with mass spectrometry (LC-MS) provides an orthogonal detection method, confirming both the retention time and the mass of the eluted peaks, making it a powerful tool for purity assessment and impurity identification.[8][9]

Caption: A typical workflow for purity analysis of boronic acids using LC-MS.

Experimental Protocol (RP-HPLC):

-

System: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A linear gradient, for example, from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: Calculate purity based on the relative peak area of the main component compared to the total area of all peaks.

Safety and Handling

Proper handling is crucial when working with any chemical reagent.

-

General Hazards: Boronic acids are generally classified as irritants. They can cause skin, eye, and respiratory irritation.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Boronic acids can be moisture-sensitive.[12] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[14]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11]

Conclusion

The comprehensive characterization of this compound is a multi-faceted process that relies on a combination of powerful analytical techniques. NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) provides the definitive structural proof, while mass spectrometry confirms the molecular weight. Chromatographic methods, particularly LC-MS, are indispensable for accurately determining purity and identifying potential impurities like boroxines. By applying the principles and protocols outlined in this guide, researchers can ensure the quality and reliability of this important synthetic building block, leading to more robust and reproducible scientific outcomes.

References

-

Wormald, P., & Bryce, D. L. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. Available at: [Link]

-

Kee, C. W., & Zharov, I. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]

-

Kee, C. W., & Zharov, I. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]

-

American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Available at: [Link]

-

Theranostics. (n.d.). Supporting Information. Theranostics. Available at: [Link]

-

Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Available at: [Link]

-

MDPI. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. Available at: [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. PubChem. Available at: [Link]

-

MySkinRecipes. (n.d.). (4-(4-Fluorophenoxy)phenyl)boronic acid. MySkinRecipes. Available at: [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. Available at: [Link]

-

Supporting Information. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative. Available at: [Link]

-

PubChem. (n.d.). Phenylboronic Acid. PubChem. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. Available at: [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. PubChem. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1334402-78-6|this compound|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. sciex.com [sciex.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. (4-(4-Fluorophenoxy)phenyl)boronic acid [myskinrecipes.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-(4-Fluorophenoxy)phenylboronic acid

Introduction

2-(4-Fluorophenoxy)phenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds.[1] The precise characterization of this and similar reagents is paramount for ensuring the desired reaction outcomes, making Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable analytical tool. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the structural features that influence its spectral properties. For researchers, scientists, and professionals in drug development, a thorough understanding of these spectroscopic characteristics is crucial for both quality control and mechanistic studies.

Core Principles of NMR Spectroscopy for Organoboron Compounds

NMR spectroscopy of organoboron compounds presents unique considerations. The boron nucleus itself has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance). The ¹¹B nucleus is more commonly studied due to its higher natural abundance and smaller quadrupole moment. The chemical environment around the boron atom significantly influences the ¹¹B chemical shift. For tricoordinate boronic acids, these shifts are typically observed in a characteristic range.[2][3]

Furthermore, the presence of fluorine in this compound introduces additional complexity and informational richness to both the ¹H and ¹³C NMR spectra due to spin-spin coupling between the ¹⁹F nucleus (I = 1/2, 100% natural abundance) and nearby protons and carbons.[4]

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electronic effects of the substituents—the electron-withdrawing boronic acid group and the fluorine atom, and the electron-donating ether linkage.

Aromatic Region (δ 6.5-8.0 ppm): The aromatic protons of the two phenyl rings will appear in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm.[5][6][7] The specific chemical shifts and coupling patterns are dictated by the substitution pattern on each ring.

-

4-Fluorophenoxy Ring: The protons on this ring will exhibit a pattern influenced by the fluorine atom. The protons ortho to the fluorine (H-2' and H-6') will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with the fluorine and the adjacent meta protons. The protons meta to the fluorine (H-3' and H-5') will also appear as a triplet (or doublet of doublets) due to coupling with the adjacent ortho protons.

-

Phenylboronic Acid Ring: The protons on this ring are influenced by both the boronic acid group and the phenoxy substituent. This leads to a more complex splitting pattern. The proton ortho to the boronic acid group (H-3) is expected to be the most downfield due to the deshielding effect of the boronic acid. The other protons (H-4, H-5, H-6) will have chemical shifts determined by their relative positions to the two substituents.

Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, this signal may be broad enough to be indistinguishable from the baseline.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~7.8 - 8.0 | d or dd | |

| H-4, H-5, H-6 | ~6.9 - 7.5 | m | |

| H-2', H-6' | ~7.0 - 7.2 | t or dd | |

| H-3', H-5' | ~6.9 - 7.1 | t or dd | |

| B(OH)₂ | Variable (often broad) | s |

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure.

Aromatic Carbons (δ 115-165 ppm): The twelve aromatic carbons will give rise to signals in the range of approximately 115-165 ppm.

-

Carbon Bearing Boron (C-1): The signal for the carbon atom directly attached to the boron atom is often broad due to quadrupolar relaxation of the boron nucleus. Its chemical shift will be significantly influenced by the boronic acid group.

-

Carbons of the Phenylboronic Acid Ring: The other carbons of this ring (C-2 to C-6) will have distinct chemical shifts based on their position relative to the boronic acid and phenoxy groups.

-

Carbons of the 4-Fluorophenoxy Ring: The carbon atoms in this ring will show coupling to the fluorine atom. The carbon directly bonded to fluorine (C-4') will exhibit a large one-bond C-F coupling constant (¹JCF). The ortho (C-3', C-5') and meta (C-2', C-6') carbons will show smaller two-bond (²JCF) and three-bond (³JCF) coupling, respectively.[8][9] The carbon attached to the oxygen (C-1') will also be influenced by the electronegative oxygen atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-1 | ~130 - 135 (often broad) | s | |

| C-2 | ~155 - 160 | s | |

| C-3, C-4, C-5, C-6 | ~115 - 135 | d | |

| C-1' | ~150 - 155 | d | ~2-4 (⁴JCF) |

| C-2', C-6' | ~118 - 122 | d | ~8-10 (³JCF) |

| C-3', C-5' | ~115 - 118 | d | ~21-25 (²JCF) |

| C-4' | ~158 - 162 | d | ~240-250 (¹JCF) |

Experimental Protocol for NMR Analysis

Obtaining high-quality NMR spectra of this compound requires careful sample preparation and instrument setup.

1. Sample Preparation:

-

Solvent Selection: A deuterated solvent that can dissolve the compound is essential. Common choices include DMSO-d₆, CDCl₃, or acetone-d₆. DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the -B(OH)₂ proton signals.[10]

-

Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. A higher concentration (20-50 mg) may be necessary for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is usually adequate.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Data Interpretation and Structural Verification

A combination of ¹H, ¹³C, and potentially 2D NMR experiments (such as COSY, HSQC, and HMBC) can be used to unequivocally assign all proton and carbon signals and confirm the structure of this compound.

Workflow for Structural Verification:

Caption: Workflow for structural verification using NMR spectroscopy.

The COSY spectrum reveals proton-proton couplings within the same spin system, helping to trace the connectivity of protons on each aromatic ring. The HSQC spectrum correlates each proton with its directly attached carbon, allowing for the assignment of protonated carbons. Finally, the HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between the two aromatic rings through the ether linkage and for assigning the quaternary carbons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The chemical shifts and coupling patterns are governed by the interplay of the electronic effects of the boronic acid, ether, and fluoro substituents. A comprehensive analysis, often aided by 2D NMR techniques, allows for the unambiguous assignment of all signals, thereby confirming the identity and purity of this important synthetic building block. This guide serves as a foundational resource for scientists and researchers leveraging NMR spectroscopy for the characterization of complex organic molecules in the pursuit of novel chemical entities.

References

-

SDSU Chemistry. 11B NMR Chemical Shifts.

-

ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.

-

National Institutes of Health. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes.

-

ResearchGate. 13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and detected coupling constants in spectra of 1-3.

-

ChemicalBook. Phenylboronic acid(98-80-6) 13C NMR spectrum.

-

ResearchGate. ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz).

-

SpectraBase. Phenylboronic acid - Optional[13C NMR] - Chemical Shifts.

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts.

-

Chemical Reviews. Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms.

-

The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information.

-

Semantic Scholar. Nuclear Magnetic Resonance Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron.

-

CymitQuimica. This compound.

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

-

Sigma-Aldrich. (2-(4-Fluorophenoxy)phenyl)boronic acid.

-

Chemistry Steps. NMR Chemical Shift Values Table.

-

MySkinRecipes. (4-(4-Fluorophenoxy)phenyl)boronic acid.

-

Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy.

-

Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

-

The Royal Society of Chemistry. Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information.

-

National Institutes of Health. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.

-

National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

-

BLD Pharm. 1334402-78-6|this compound.

-

Oregon State University. 1H NMR Chemical Shift.

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

Sources

- 1. (4-(4-Fluorophenoxy)phenyl)boronic acid [myskinrecipes.com]

- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. raineslab.com [raineslab.com]

An In-depth Technical Guide to the Anticipated Crystal Structure of 2-(4-Fluorophenoxy)phenylboronic acid: A Keystone for Drug Discovery and Materials Science

Abstract

2-(4-Fluorophenoxy)phenylboronic acid is a versatile building block in modern organic synthesis, with significant applications in the development of novel pharmaceuticals and advanced materials.[1][2] Its utility largely stems from its participation in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] While a specific crystal structure for this compound has not been publicly documented, this guide provides a comprehensive, technically-grounded framework for its synthesis, characterization, and, most critically, an expert analysis of its expected solid-state structure. By drawing upon established crystallographic data of analogous fluorinated phenylboronic acids, we can predict with high confidence the key structural features that govern its reactivity and material properties. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important synthetic intermediate.

Introduction: The Significance of Fluorinated Biaryl Boronic Acids

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, binding affinity, and lipophilicity.[1] Consequently, organofluorine compounds are of paramount importance in medicinal chemistry. Arylboronic acids, as key reagents in carbon-carbon bond formation, provide a direct route to biaryl moieties that are prevalent in many drug candidates. The title compound, this compound, combines the advantageous properties of a fluorinated aromatic ring with the synthetic versatility of a boronic acid, making it a valuable precursor in various research and development endeavors.[2]

Synthesis and Spectroscopic Characterization

A robust synthetic protocol is crucial for obtaining high-purity material suitable for crystallographic studies and subsequent applications. While various methods exist for the synthesis of arylboronic acids, a common and effective approach involves the use of organolithium or Grignard reagents followed by reaction with a trialkyl borate.[3]

Generalized Synthetic Protocol

A plausible synthetic route to this compound is outlined below. This protocol is based on established methodologies for analogous compounds.[3]

Step 1: Formation of the Organometallic Reagent

-

Dissolve 2-(4-Fluorophenoxy)bromobenzene in anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Slowly add a stoichiometric equivalent of n-butyllithium or isopropylmagnesium chloride.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the corresponding aryllithium or Grignard reagent.

Step 2: Borylation

-

To the freshly prepared organometallic reagent at -78 °C, add a solution of triisopropyl borate in the same anhydrous solvent.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude boronic acid.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.

-

NMR Spectroscopy:

-

¹H NMR spectroscopy should reveal characteristic aromatic proton signals. The protons on the phenylboronic acid ring will exhibit different chemical shifts and coupling patterns compared to those on the fluorophenoxy ring.

-

¹³C NMR spectroscopy will show the expected number of aromatic carbon signals, with the carbon attached to the boron atom appearing at a characteristic downfield shift.

-

¹¹B NMR spectroscopy will display a single broad resonance, characteristic of a trigonal planar boronic acid.[4]

-

¹⁹F NMR spectroscopy will show a single resonance for the fluorine atom, with coupling to the adjacent aromatic protons.

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₁₂H₁₀BFO₃).[5]

X-ray Crystallography: An In-depth Protocol and Anticipated Structural Features

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of a molecule in the solid state. While a specific structure for the title compound is not yet available, a generalized workflow for obtaining and analyzing its crystals is presented below, based on established practices for boronic acids.[6]

Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is recommended.

Recommended Crystallization Methods:

-

Slow Evaporation: Dissolve the purified boronic acid in a suitable solvent (e.g., acetone, ethyl acetate, methanol, or a mixture thereof) in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent. Place this solution in a small open vial inside a larger sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

X-ray Diffraction Data Collection and Structure Refinement

A suitable single crystal should be mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Experimental Workflow for X-ray Crystallography

Caption: A generalized workflow for single-crystal X-ray crystallography.

Data Collection Parameters:

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

Data Collection Strategy: A series of frames are collected over a range of crystal orientations.

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Predicted Crystal Structure of this compound

Based on the known crystal structures of related fluorinated phenylboronic acids, we can anticipate several key structural features for this compound.[7][8][9]

Molecular Geometry:

-

The boron atom is expected to be sp²-hybridized, with a trigonal planar geometry.[4][10]

-

The C-B bond length is anticipated to be shorter than a typical C-B single bond due to some degree of π-character from the interaction of the boron p-orbital with the phenyl ring's π-system.[8]

-

The molecule is likely to be largely planar, although some torsion around the C-O and C-C bonds connecting the two aromatic rings is expected.

Intermolecular Interactions and Supramolecular Assembly:

-

Hydrogen-Bonded Dimers: A hallmark of the crystal structures of phenylboronic acids is the formation of centrosymmetric or pseudo-centrosymmetric dimers through strong O-H···O hydrogen bonds between the boronic acid moieties of two molecules.[8][10][11] This is a highly probable structural motif for the title compound.

-

Influence of the Fluorine Atom: The fluorine atom can participate in weaker C-H···F and potentially O-H···F hydrogen bonds, which will further stabilize the crystal packing and influence the overall supramolecular architecture.[8]

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Sources

- 1. (4-(4-Fluorophenoxy)phenyl)boronic acid [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectroscopic Properties of 2-(4-Fluorophenoxy)phenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(4-Fluorophenoxy)phenylboronic acid, a key building block in synthetic organic chemistry, particularly in the synthesis of complex molecules for drug discovery and materials science. This document offers an in-depth examination of the compound's characteristic signatures across a range of essential analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By detailing the theoretical underpinnings, experimental protocols, and data interpretation, this guide serves as an essential resource for researchers, scientists, and drug development professionals. The content is structured to deliver not just data, but a field-proven understanding of how to generate, interpret, and integrate spectroscopic information to ensure structural confirmation and purity assessment.

Introduction: Structure and Significance

This compound (Molecular Formula: C₁₂H₁₀BFO₃, Molecular Weight: 232.02 g/mol ) is a bifunctional organic compound featuring a phenylboronic acid moiety ortho-substituted with a 4-fluorophenoxy group. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a versatile precursor for constructing biaryl and heteroaryl structures. The presence of the fluorine atom provides a valuable probe for ¹⁹F NMR and can influence the electronic properties and metabolic stability of resulting therapeutic agents.[1][2] Accurate and thorough spectroscopic characterization is therefore a critical, non-negotiable step in its application to ensure the integrity of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API).[3]

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential for unambiguous characterization.

¹H NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum is characterized by distinct signals in the aromatic region.

Expected Spectral Features: The ¹H NMR spectrum will display a complex series of multiplets between approximately 6.8 and 8.0 ppm, corresponding to the eight aromatic protons.

-

4-Fluorophenoxy Ring Protons: These protons typically appear as two sets of signals, each integrating to 2H. The protons ortho to the fluorine will show coupling to ¹⁹F, and both sets will appear as apparent triplets or doublet of doublets due to ortho and meta H-H coupling.

-

Phenylboronic Acid Ring Protons: These four protons will exhibit complex splitting patterns due to their differing chemical environments and coupling to each other. The proton ortho to the boronic acid group is often shifted downfield.

-

B(OH)₂ Protons: The two hydroxyl protons of the boronic acid group are acidic and their signal is often broad. Its chemical shift is highly dependent on concentration, temperature, and the solvent used. In DMSO-d₆, this signal is typically observed as a broad singlet, which will disappear upon the addition of a drop of D₂O due to H-D exchange.[1]

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.8 - 8.0 | Multiplets (m) |

| B(OH)₂ | Variable (e.g., ~8.2 in DMSO-d₆) | Broad Singlet (br s) |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize the compound and clearly resolve the B(OH)₂ protons.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field instrument.

-

Temperature: 298 K (25 °C).

-

Pulse Program: Standard single-pulse acquisition.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. Due to the presence of fluorine, C-F coupling is expected for the carbons of the 4-fluorophenoxy ring.

Expected Spectral Features:

-

Aromatic Carbons: Twelve distinct signals are expected in the aromatic region (~115-165 ppm).

-

C-F Coupling: The carbons on the fluorophenoxy ring will exhibit splitting due to coupling with the ¹⁹F nucleus. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 240-255 Hz, appearing as a doublet.[4] Other carbons in this ring will show smaller two-, three-, and four-bond couplings.

-

C-B Carbon: The carbon atom attached to the boronic acid group is often broad and may have a lower intensity due to quadrupolar relaxation effects from the boron nucleus. Its chemical shift is typically observed around 130-140 ppm, although it is sometimes not detected.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹⁹F) |

|---|---|---|

| C-F | ~160 | Doublet (d), ¹JCF ≈ 245 Hz |

| C-O | ~155-165 | Singlet (s) or small doublet |

| Aromatic CH | ~115-135 | Doublets and singlets |

| C-B | ~135 | Singlet (s), often broad |

¹⁹F and ¹¹B NMR Spectroscopy

These heteroatom NMR techniques are crucial for confirming the presence and chemical environment of the fluorine and boron atoms.

-

¹⁹F NMR: A single, sharp signal is expected, confirming the presence of the single fluorine environment. The chemical shift provides information about the electronic environment around the fluorine atom.

-

¹¹B NMR: Boron NMR is characteristic for boronic acids. A broad signal is typically observed between δ 20-30 ppm, which is indicative of a trigonal planar (sp²-hybridized) boron atom.[1][5] The broadness is due to the quadrupolar nature of the ¹¹B nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing definitive evidence for the presence of key functional groups.

Expected Spectral Features:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the B(OH)₂ group.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aromatic C=C Stretch: Several sharp to medium absorptions in the 1450-1610 cm⁻¹ region.

-

B-O Stretch: A strong, characteristic absorption band typically appears between 1330-1380 cm⁻¹.

-

C-O Stretch: A strong band for the aryl ether C-O linkage is expected around 1200-1250 cm⁻¹.

-

C-F Stretch: A strong, sharp absorption band in the 1150-1250 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (B(OH)₂) | 3200 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | 3030 - 3100 | Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1610 | Medium to Strong |

| B-O Stretch | 1330 - 1380 | Strong |

| C-O Stretch (Aryl Ether) | 1200 - 1250 | Strong |

| C-F Stretch | 1150 - 1250 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition:

-

Secure the sample using the pressure arm to ensure good contact with the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-600 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Expected Spectral Features:

-

Molecular Ion Peak ([M]): The exact mass of C₁₂H₁₀BFO₃ is 232.07. High-resolution mass spectrometry (HRMS) should detect the molecular ion with high accuracy (typically within 5 ppm).

-

Ionization: Electrospray Ionization (ESI) is a common technique for boronic acids.[6] In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 231.06 is often observed. In some cases, adducts with solvent or anions may be seen.

-

Isotopic Pattern: Boron has two main isotopes, ¹¹B (~80.2%) and ¹⁰B (~19.8%). This results in a characteristic isotopic pattern for boron-containing fragments, with a smaller M-1 peak relative to the primary peak.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatography (Optional but Recommended):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).[7]

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometer Settings (Negative ESI):

-

Ionization Mode: ESI-.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂) Temperature: 250-350 °C.

-

Drying Gas Flow: 5-10 L/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of this compound requires a synergistic approach, where data from multiple techniques are integrated. The following workflow represents a best-practice model for comprehensive characterization.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the convergence of data from NMR, IR, and mass spectrometry. Each technique provides a unique and essential piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework, while ¹⁹F and ¹¹B NMR confirm the presence and environment of the key heteroatoms. FT-IR spectroscopy validates the existence of critical functional groups, particularly the boronic acid's O-H and B-O bonds. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight. By following the integrated workflow and protocols outlined in this guide, researchers can confidently verify the identity, structure, and purity of this important synthetic building block, ensuring the reliability and success of their scientific endeavors.

References

-

Semantic Scholar. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Retrieved from [Link]

-

Gospodarczyk, W., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Center for Biotechnology Information (PMC). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]

-

Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. Retrieved from [Link]

-

Organic Process Research & Development Blog. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070–15075. Retrieved from [Link]

-

Mullangi, S., et al. (2022). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scientific Research Publishing. Retrieved from [Link]

Sources

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. sciex.com [sciex.com]

- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

Solubility of 2-(4-Fluorophenoxy)phenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-Fluorophenoxy)phenylboronic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety ortho-substituted with a 4-fluorophenoxy group. Its chemical formula is C₁₂H₁₀BFO₃ and it has a molecular weight of approximately 232.02 g/mol .[1][2] This structure makes it a valuable and versatile building block in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] Its utility extends to the synthesis of complex molecules in drug discovery and materials science, where the introduction of the fluorophenoxy-phenyl motif can modulate the pharmacological or electronic properties of the target structure.[3]

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is a non-negotiable prerequisite for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, governs the selection of purification techniques such as crystallization, and is a critical parameter in formulation development. This guide provides a detailed analysis of the factors governing the solubility of this compound, offers a predictive profile based on analogous structures, and presents a robust experimental protocol for its empirical determination.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can form. The key features of this compound are:

-

Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid (the boron atom has an empty p-orbital).[4] This confers a degree of solubility in polar, protic solvents.

-

Ether Linkage (-O-): The ether group introduces a polar C-O bond and a site for hydrogen bond acceptance, further contributing to potential interactions with polar solvents.

-

Aromatic Rings: The two phenyl rings constitute a large, nonpolar surface area, favoring solubility in solvents with van der Waals or aromatic (π-π stacking) interactions.

-

Fluorine Atom (-F): The highly electronegative fluorine atom creates a strong C-F dipole, increasing the molecule's overall polarity.

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[4][5] This equilibrium between the acid and the boroxine is solvent and temperature-dependent and can lead to inconsistencies in solubility measurements, as the two species exhibit different solubility profiles.[5]

Predictive Solubility Profile based on Phenylboronic Acid

While specific, quantitative solubility data for this compound is not extensively documented in publicly available literature—a common scenario for specialized reagents[6]—we can establish a strong predictive baseline by examining the solubility of its parent compound, phenylboronic acid. The addition of the large, relatively nonpolar 4-fluorophenoxy group is expected to modulate this baseline profile.

Phenylboronic acid is known to be soluble in most polar organic solvents but poorly soluble in nonpolar hydrocarbons.[4] Ethers and ketones, in particular, are excellent solvents for phenylboronic acid.[5][7][8]

Table 1: Qualitative Solubility of Phenylboronic Acid and Predicted Profile for this compound

| Solvent Class | Example Solvents | Phenylboronic Acid Solubility | Predicted Impact of 4-Fluorophenoxy Group | Predicted Solubility of this compound |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dipropyl Ether | High[4][5] | Minimal change; ether linkage is compatible. | High |

| Ketones | Acetone, 3-Pentanone | High[5][7][8] | Minimal change; polarity is compatible. | High |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate[5][7][8] | Likely increase due to dipole interactions. | Moderate to High |

| Alcohols | Methanol, Ethanol | Soluble | High due to hydrogen bonding. | High |

| Aromatic | Toluene, Xylene | Low to Moderate | Likely increase due to π-π stacking. | Moderate |

| Hydrocarbons | Hexanes, Methylcyclohexane | Very Low[4][5] | Minimal change; nonpolar nature dominates. | Very Low |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | High due to polarity and dipole interactions. | High |

Causality behind Predictions: The large fluorophenoxy substituent increases the overall size and aromatic surface area of the molecule. This is expected to enhance solubility in solvents that can engage in π-π stacking (e.g., toluene) and general van der Waals interactions. While the substituent adds nonpolar character, the polar ether linkage and fluorine atom should maintain or enhance solubility in polar solvents like DCM, DMF, and alcohols. The fundamental incompatibility with nonpolar aliphatic hydrocarbons remains.

Diagram: Factors Influencing Solubility

Caption: Key solute and solvent properties determine the dominant intermolecular forces governing solubility.

Experimental Protocol: Isothermal Solubility Determination by the Flask Method

This protocol provides a reliable, self-validating method for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature, adapted from the principles of the OECD 105 Test Guideline.[9][10][11]

Pillar 1: Expertise & Experience (Causality)

The choice of the isothermal "flask method" is deliberate. It ensures that the system reaches true thermodynamic equilibrium, providing a definitive solubility value rather than a kinetic approximation. Using a high-performance analytical method like HPLC for quantification ensures high sensitivity and specificity, allowing for accurate measurement even in solvents where solubility is low.

Pillar 2: Trustworthiness (Self-Validation)

This protocol incorporates self-validation at key stages. Running replicates (n=3) provides statistical confidence in the final result. The preliminary test ensures the final measurement is conducted under appropriate conditions (i.e., with sufficient excess solid). The use of a calibration curve for quantification validates the analytical measurement itself.

Materials and Equipment

-

This compound (ensure highest possible purity, >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or incubator

-

Analytical balance (± 0.1 mg accuracy)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Centrifuge (optional, for aiding phase separation)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Methodology

Step 1: Preliminary Test (Range Finding)

-

Add approximately 100 mg of the boronic acid to 10 mL of the test solvent in a vial.

-

Shake vigorously at the desired temperature (e.g., 25 °C) for 24 hours.

-

Visually inspect the vial. If all the solid has dissolved, the solubility is >10 g/L. If a large amount of solid remains, the solubility is significantly lower. This helps to estimate the amount of solid to use in the definitive test.

Step 2: Preparation of Saturated Solutions (Definitive Test)

-

Label three separate vials for each solvent to be tested (n=3 replicates).

-

To each vial, add a known volume of solvent (e.g., 5.0 mL).

-

Add an excess amount of this compound to each vial. "Excess" means enough solid will visibly remain after equilibrium is reached, as determined from the preliminary test.

-

Seal the vials tightly.

Step 3: Equilibration

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a minimum of 48 hours. A longer period (e.g., 72 hours) may be necessary to ensure equilibrium, especially for viscous solvents or compounds that dissolve slowly.

Step 4: Phase Separation

-

After equilibration, remove the vials from the shaker and let them stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

-

Crucially, this step must be performed at the target temperature to prevent precipitation or further dissolution.

-

Carefully draw the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This removes any suspended microcrystals. Rationale: Centrifugation is an alternative, but filtration is often more effective at removing fine particles that could falsely elevate the measured concentration.

Step 5: Quantification via HPLC

-